![molecular formula C10H10Cl2N2O2 B11948668 1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene CAS No. 18699-07-5](/img/structure/B11948668.png)
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene is a complex organic compound with the molecular formula C11H12Cl2N2O2. This compound is characterized by the presence of dichloro groups and a unique amino-oxycarbonyl structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective chlorination at the desired positions on the benzene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced separation techniques, such as chromatography, ensures the purity and quality of the final compound. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the chlorine atoms or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials, where its specific properties are advantageous.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s dichloro groups and amino-oxycarbonyl structure allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-[(1-methylpropylidene)amino]oxycarbonylamino]benzene
- 1,2-Dichloro-4-[(cyclopentylideneamino)oxycarbonylamino]benzene
- 1,2-Dichloro-4-[(4-nitrophenyl)sulfonylamino]carbonylamino]benzene
Uniqueness
1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
18699-07-5 |
|---|---|
Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(2)14-16-10(15)13-9-7(11)4-3-5-8(9)12/h3-5H,1-2H3,(H,13,15) |
InChI Key |
QEFWUVHKCIDGQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC1=C(C=CC=C1Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


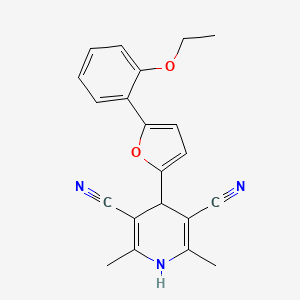
![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)

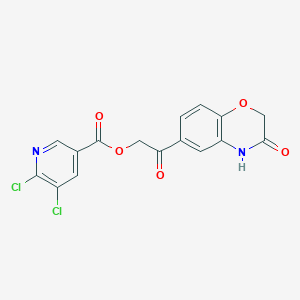
![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)



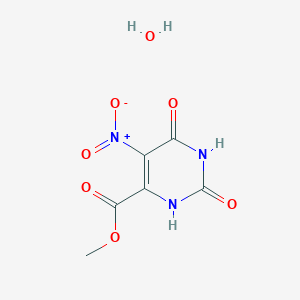

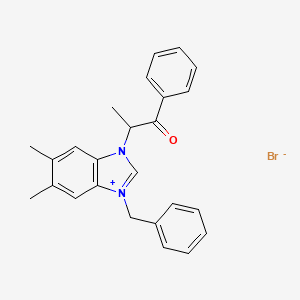

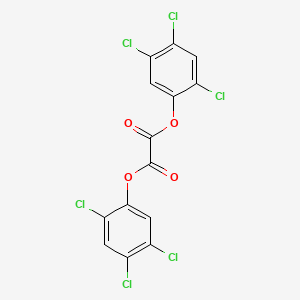
![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)
